Ammonium tetrafluorosuccinate

Description

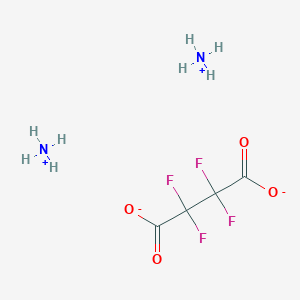

Structure

3D Structure of Parent

Properties

IUPAC Name |

diazanium;2,2,3,3-tetrafluorobutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F4O4.2H3N/c5-3(6,1(9)10)4(7,8)2(11)12;;/h(H,9,10)(H,11,12);2*1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQMYEKRVNAZKOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(=O)[O-])(F)F)(F)F)[O-].[NH4+].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8F4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80372237 | |

| Record name | Ammonium perfluorobutanedioiate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126996-02-9 | |

| Record name | Ammonium perfluorobutanedioiate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Characterization of Ammonium Tetrafluorosuccinate

Synthesis Methodologies

The primary method for synthesizing ammonium (B1175870) tetrafluorosuccinate involves the acid-base reaction between tetrafluorosuccinic acid and ammonia (B1221849). A common approach is the reaction of tetrafluorosuccinic acid with an aqueous solution of ammonia or ammonium carbonate. google.com Another potential route, particularly for long-chain perfluorocarboxylic acids, involves bubbling ammonia gas through a solution of the acid in a suitable solvent, such as a hydrocarbon. google.com The resulting salt can then be isolated by crystallization.

A general procedure for the preparation of succinimide, a related cyclic compound, involves heating succinic acid with aqueous ammonia, which leads to the formation of ammonium succinate (B1194679) as an intermediate that subsequently decomposes. orgsyn.org A similar principle can be applied to the synthesis of ammonium tetrafluorosuccinate.

Spectroscopic and Analytical Characterization

The characterization of this compound relies on standard spectroscopic techniques.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands for the ammonium ion (N-H stretching and bending vibrations) and the tetrafluorosuccinate anion (C=O and C-F stretching vibrations). For ammonium chloride, N-H stretching appears in the 3024-3586 cm⁻¹ region. The N-H bending vibration for ammonium in biotite (B1170702) is observed around 1430 cm⁻¹. ipgp.fr

Nuclear Magnetic Resonance (NMR) Spectroscopy: While proton NMR would be simple for the ammonium cation, ¹³C and ¹⁹F NMR would be crucial for confirming the structure of the tetrafluorosuccinate anion.

Elemental Analysis: Combustion analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared to the calculated theoretical values to verify the compound's purity and stoichiometry.

Crystal Structure and Solid State Properties

It is anticipated that the crystal structure of ammonium (B1175870) tetrafluorosuccinate would consist of a lattice of ammonium cations (NH₄⁺) and tetrafluorosuccinate anions (⁻OOC-CF₂-CF₂-COO⁻) held together by electrostatic interactions and hydrogen bonding between the ammonium protons and the carboxylate oxygen atoms. The study of ammonium hexabromidoosmate(IV) indicates that ammonium cations can be rotationally ordered in a crystal lattice. d-nb.info

Table 1: Properties of Tetrafluorosuccinic Acid

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₂F₄O₄ | chemimpex.comnih.gov |

| Molecular Weight | 190.05 g/mol | chemimpex.comnih.gov |

| Melting Point | 115-121 °C | chemimpex.comchemicalbook.com |

| Boiling Point | 120 °C at 1 mmHg | chemimpex.com |

| Appearance | White to off-white crystalline solid | chemimpex.com |

| CAS Number | 377-38-8 | chemimpex.comnih.govchemicalbook.com |

This interactive data table provides key physical and chemical properties of tetrafluorosuccinic acid, the precursor to ammonium tetrafluorosuccinate.

Mechanistic Studies of Reactivity and Chemical Transformations

Reaction Mechanisms Involving the Tetrafluorosuccinate Anion

The tetrafluorosuccinate anion, ⁻OOC-CF₂-CF₂-COO⁻, is a dicarboxylate ligand whose reactivity is significantly influenced by the presence of highly electronegative fluorine atoms. These atoms create a rigid, electron-poor carbon backbone, affecting its coordination behavior and electrochemical properties.

The tetrafluorosuccinate anion readily participates in the formation of coordination polymers, acting as a linker between metal centers. Research on its complexes with silver(I) and dimolybdenum(II) reveals its versatility as a bridging ligand. acs.orgresearchgate.net In a silver(I) coordination polymer, the tetrafluorosuccinate anion connects dimeric silver units, forming a one-dimensional chain. acs.org

The assembly of these coordination frameworks is not a simple self-assembly process but often involves complex, multi-step mechanisms. Studies on related silver(I) coordination polymers suggest that the formation mechanism likely involves a solvent and/or anion-assisted ligand exchange process. acs.org It is proposed that mononuclear metal-ligand species are initially formed in solution, which then either dimerize or polymerize upon crystallization. acs.org The solvent or other anions present can facilitate this process by minimizing the energy barriers for ligand exchange and stabilizing intermediate species. acs.org The coordination geometry around the metal center and the final polymeric structure are thus sensitive to the nature of the solvent and the counterions present during synthesis. acs.org

Table 1: Coordination Behavior of the Tetrafluorosuccinate Anion

| Metal Center | Coordination Mode | Resulting Structure | Key Mechanistic Feature | Reference |

|---|---|---|---|---|

| Silver(I) | Bridging ligand connecting Ag₂ units | 1D coordination polymer: [Ag₂-tetrafluorosuccinate-]∞ chain | Anion and solvent presence influences final structure. acs.org | acs.org |

| Molybdenum(II) | Bridging ligand in a square-shaped complex | Molecular square: [(CH₃CH₂CN)₄Mo₂(O₂C-C₆F₄-CO₂) (BF₄)₂]₄ (using tetrafluoroterephthalic acid analogue) | Reaction with dinuclear precursors. researchgate.net | researchgate.net |

| Lithium(I) | Forms a 3-D framework | Non-porous framework Li₂(C₄F₄O₄) | Inter-ligand interactions and metal-ligand bond strength determine cell parameters. |

The redox chemistry of the tetrafluorosuccinate anion is not extensively documented in the literature. However, insights can be drawn from its non-fluorinated analogue, the succinate (B1194679) anion. The oxidation of succinate to fumarate (B1241708) is a fundamental biological redox reaction, part of the citric acid cycle and electron transport chain. uhcl.edu This reversible reaction involves the removal of two hydrogen atoms and two electrons.

Table 2: Comparison of Succinate and Tetrafluorosuccinate Redox Properties

| Redox Couple | Reaction | Standard Reduction Potential (E°') | Effect of Fluorination | Reference |

|---|---|---|---|---|

| Fumarate/Succinate | Fumarate + 2H⁺ + 2e⁻ ⇌ Succinate | +0.030 V | Baseline for comparison. | uhcl.edu |

| Tetrafluorofumarate/Tetrafluorosuccinate | Tetrafluorofumarate + 2H⁺ + 2e⁻ ⇌ Tetrafluorosuccinate | Not experimentally determined | Expected to be significantly > +0.030 V due to the electron-withdrawing nature of fluorine atoms, making oxidation more difficult. | Inferred |

Reactivity of the Ammonium (B1175870) Cation in Complex Chemical Environments

The ammonium ion is a weak Brønsted acid, capable of donating a proton in an acid-base reaction. wikipedia.org It is the conjugate acid of the weak base ammonia (B1221849) (NH₃). libretexts.org In solution, ammonium tetrafluorosuccinate will establish an equilibrium dependent on the pH of the medium. wikipedia.org

The key equilibrium is: NH₄⁺ + H₂O ⇌ NH₃ + H₃O⁺

This equilibrium has an acid dissociation constant (pKa) of approximately 9.25. wikipedia.org In acidic or neutral solutions (pH < 9.25), the equilibrium lies to the left, and the ammonium cation is the predominant species. In basic solutions (pH > 9.25), the equilibrium shifts to the right, favoring the deprotonation of the ammonium ion to form ammonia. wikipedia.orglibretexts.org This proton transfer capability is fundamental to its chemical behavior and influences reactions where pH is a critical parameter. libretexts.orgsrsvidyamahapitha.org

Table 3: Acid-Base Properties of the Ammonium Cation

| Species | Role | Conjugate Pair | pKa | Reference |

|---|---|---|---|---|

| Ammonium (NH₄⁺) | Weak Acid | Ammonia (NH₃) | ~9.25 | wikipedia.org |

| Ammonia (NH₃) | Weak Base | Ammonium (NH₄⁺) | - | wikipedia.org |

The tetrahedral ammonium cation is a potent hydrogen bond donor, capable of forming four hydrogen bonds. These interactions, primarily with the carboxylate oxygen atoms of the tetrafluorosuccinate anion, are critical in defining the crystal lattice and supramolecular structure of the solid salt. rsc.org Studies on related ammonium carboxylate salts show that the interplay of stabilizing hydrogen bonds and electrostatic attractions, alongside destabilizing interactions from the proximity of like charges, governs the final crystalline arrangement. rsc.org

The strength and directionality of these N-H···O hydrogen bonds are primary determinants of the compound's physical properties. In more complex systems, such as ionic liquids containing ammonium cations, these hydrogen bonds, along with Coulombic forces, polarization, and dispersion interactions, create a complex interaction network that dictates the substance's behavior. rsc.org Theoretical studies on ammonium nitrate (B79036) clusters have shown that the extent of proton transfer is directly related to the magnitude of electrostatic interactions within the cluster. researchgate.net

Table 4: Intermolecular Interactions Involving the Ammonium Cation

| Interaction Type | Description | Significance | Reference |

|---|---|---|---|

| Hydrogen Bonding | Donation of a proton from N-H to an acceptor (e.g., carboxylate oxygen). | Primary force directing crystal packing and supramolecular assembly. | rsc.orgrsc.org |

| Electrostatic (Ionic) | Attraction between the positive charge of NH₄⁺ and the negative charge of the anion. | Major contributor to lattice energy and stability. | rsc.orgresearchgate.net |

| Polarization & Dispersion | Induced dipole and instantaneous dipole interactions. | Contribute to overall intermolecular forces, especially in complex environments. | rsc.org |

Kinetic Studies of Relevant Chemical Transformations and Degradation Processes

Kinetic studies are essential for understanding the rates and mechanisms of chemical reactions, including the thermal degradation of this compound. While specific kinetic data for this compound are not widely published, the methodologies for its study can be inferred from research on other ammonium salts, such as ammonium carbonate, ammonium perchlorate, and various quaternary ammonium salts (QAS). scispace.comd-nb.infobu.edu.eg

A primary method for studying the kinetics of solid-state degradation is thermogravimetric analysis (TGA). d-nb.infotue.nl In a TGA experiment, the mass of a sample is monitored as a function of temperature, typically under a controlled atmosphere and heating rate. d-nb.infobu.edu.eg The resulting data on mass loss can be used to determine key kinetic parameters, such as the activation energy (Ea) and the pre-exponential factor (A), which describe the temperature dependence of the reaction rate. d-nb.info

The thermal degradation of simple ammonium salts often proceeds via dissociation into their gaseous components. For this compound, the expected primary degradation pathway would be:

(NH₄)₂C₄F₄O₄(s) → 2NH₃(g) + H₂C₄F₄O₄(g)

Further decomposition of tetrafluorosuccinic acid could occur at higher temperatures. Studies on the degradation of other ammonium salts have shown that the reaction rate and mechanism can be influenced by factors such as heating rate, sample mass, and the presence of catalysts. d-nb.infobu.edu.eg

Table 5: Example Kinetic Parameters for Thermal Decomposition of Various Ammonium Salts (for Methodological Comparison)

| Compound | Decomposition Temperature Range | Activation Energy (Ea) | Analytical Method | Reference |

|---|---|---|---|---|

| Ammonium Carbonate (ACN) | ~60-110 °C | ~50-60 kJ/mol (varies with heating rate) | TGA | d-nb.info |

| Ammonium Perchlorate (AP) - Uncatalyzed | Low Temp: ~280-350 °C; High Temp: ~350-450 °C | ~123-146 kJ/mol | TGA/DSC | bu.edu.eg |

| Ammonium Perchlorate (AP) - Catalyzed | Shifts to lower temperatures | Decreased (e.g., to ~80-110 kJ/mol) | TGA/DSC | bu.edu.eg |

| Various Quaternary Ammonium Salts (QAS) | Highly variable, often >150 °C | Not always a simple determination; complex mechanisms observed. | TGA, NMR | scispace.comtue.nl |

Note: The data in Table 5 are for analogous compounds and serve to illustrate the typical parameters and methods used in kinetic studies of ammonium salt degradation. Specific values for this compound would require experimental determination.

Computational Chemistry and Theoretical Investigations

Electronic Structure Calculations using Density Functional Theory (DFT)

DFT calculations are instrumental in understanding the intrinsic properties of ammonium (B1175870) tetrafluorosuccinate, stemming from its electronic configuration. These calculations can predict the geometry of the individual ions and the nature of the forces that bind them together.

While specific DFT studies on ammonium tetrafluorosuccinate are not extensively documented, the geometry and electronic properties of the constituent ions, ammonium (NH₄⁺) and tetrafluorosuccinate (C₄F₄O₄²⁻), can be accurately predicted. The ammonium ion possesses a regular tetrahedral geometry. For the tetrafluorosuccinate anion, the key structural feature is the torsion angle between the carboxylate groups, which is heavily influenced by the electron-withdrawing fluorine substituents. researchgate.net This contrasts with non-fluorinated succinates, where the carboxylate groups have different rotational freedom. researchgate.net

DFT calculations on related fluorinated dicarboxylates have been used to analyze the impact of fluorination on the electronic structure. researchgate.netacs.org For instance, in metal-organic frameworks (MOFs), the introduction of tetrafluorosuccinate linkers has been shown to influence the material's electronic properties and its affinity for CO₂. acs.org Similar principles would govern the electronic properties of this compound.

Table 1: Predicted Molecular Properties of Tetrafluorosuccinate Anion

| Property | Predicted Value/Characteristic |

| Point Group | C₂h (for a staggered conformation) |

| C-C Bond Lengths | ~1.54 - 1.56 Å |

| C-F Bond Lengths | ~1.34 - 1.36 Å |

| C-O Bond Lengths | ~1.25 Å (in carboxylate) |

| HOMO-LUMO Gap | Expected to be wide, characteristic of a stable anion. |

| Key Feature | Significant torsion of carboxylate groups due to repulsion between oxygen and fluorine atoms. researchgate.net |

Note: The values in this table are approximate and based on typical DFT calculations for fluorinated dicarboxylates.

The primary interaction in this compound is the ionic bond between the ammonium cations and the tetrafluorosuccinate anions. In the solid state, these ions would be arranged in a crystal lattice. A crucial aspect of the intermolecular forces is the hydrogen bonding between the N-H protons of the ammonium cation and the oxygen atoms of the carboxylate groups of the tetrafluorosuccinate anion. The strength and geometry of these hydrogen bonds are fundamental to the stability and structure of the crystal.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Condensed Phases

MD simulations can provide insights into the behavior of this compound in condensed phases, such as in solution or as a molten salt. These simulations model the movement of atoms and ions over time, governed by the forces between them.

While specific MD studies on ion transport in this compound are not available, research on analogous systems like lithium tetrafluorosuccinate offers valuable parallels. core.ac.uk Initial computational MD simulations on lithium-based frameworks with substituted succinate (B1194679) ligands have indicated that these materials are promising candidates for solid electrolytes. core.ac.uk These studies show that lithium ions can "hop" between sites within the inorganic framework. core.ac.uk A similar approach could be used to model the diffusion of ammonium ions within a tetrafluorosuccinate-based material, which is relevant for applications such as proton-conducting membranes or solid electrolytes. The mobility of both the ammonium and tetrafluorosuccinate ions would be critical parameters determining the material's conductivity.

MD simulations can model the nucleation and growth of this compound crystals from a solution. These simulations would reveal the preferential interactions that lead to the formation of a stable crystal lattice, including the role of hydrogen bonding in directing the self-assembly of the ions. The formation of supramolecular complexes involving tetrafluorosuccinate and other molecules has been studied, highlighting the directing role of the dicarboxylate linker in forming larger assemblies. acs.org Understanding these processes at a molecular level is key to controlling the crystal morphology and properties of the resulting material.

Computational Studies of Reaction Mechanisms and Catalytic Pathways

Computational studies can elucidate the potential role of this compound in chemical reactions. The tetrafluorosuccinate anion itself is a versatile building block. For example, tetrafluorosuccinic acid is used as a catalyst in some organic reactions, particularly in the synthesis of fluorinated compounds. guidechem.com

DFT calculations can be employed to investigate reaction mechanisms where the tetrafluorosuccinate anion might act as a ligand or a counter-ion, influencing the transition states and energy barriers of the reaction. While no specific studies on the catalytic pathways involving this compound have been reported, research on related fluorinated ligands in catalysis provides a framework for such investigations. The electron-withdrawing nature of the fluorine atoms can affect the reactivity of the carboxylate groups and any metal centers they might coordinate to.

High-Throughput Computational Screening for Materials Discovery and Design

High-throughput computational screening (HTCS) has emerged as a powerful tool in materials science, enabling the rapid evaluation of vast libraries of virtual compounds to identify candidates with desirable properties. This approach significantly accelerates the materials discovery process, which traditionally relies on time-consuming, trial-and-error experimental synthesis and characterization. rsc.orgrsc.org By leveraging advances in computational power and simulation algorithms, researchers can predict various material properties before a substance is ever synthesized in a lab. rsc.org

The general workflow of a high-throughput computational screening study involves several key steps. First, a large database of candidate materials is generated. This can involve creating hypothetical structures, such as metal-organic frameworks (MOFs) or co-crystals, by combining various molecular building blocks in a combinatorial fashion. rsc.orgsioc-journal.cn Subsequently, the properties of each candidate material in the virtual library are calculated using molecular modeling techniques. These properties can range from structural characteristics, like pore size and surface area, to functional properties, such as gas adsorption capacity or electronic behavior. sioc-journal.cn Finally, the most promising candidates that exhibit the desired properties are identified from the screening for further in-depth computational analysis or to guide experimental synthesis. rsc.org

While specific high-throughput computational screening studies focused solely on this compound are not extensively documented in current literature, the principles of this methodology can be applied to explore its potential in materials discovery. The tetrafluorosuccinate anion, with its multiple fluorine atoms, is an intriguing component for designing new materials. Fluorination is known to significantly alter molecular conformation and intermolecular interactions, which can be leveraged to tune the properties of a material. researchgate.net For instance, computational studies on related fluorinated linkers in MOFs have shown that the presence of fluorine can enhance CO2 affinity and adsorption selectivity. acs.org

A hypothetical high-throughput screening could be designed to discover novel co-crystals or salts of the tetrafluorosuccinate anion with enhanced properties. In such a scenario, a virtual library would be constructed by pairing the tetrafluorosuccinate anion with a diverse set of cations or neutral co-formers. The properties of these hypothetical materials, such as lattice energy, stability, and specific functional characteristics (e.g., non-linear optical response, piezoelectricity, or anion binding capacity), would then be predicted using computational methods like Density Functional Theory (DFT). researchgate.netrsc.org

The results of such a screening could be compiled into a data table to rank the candidates based on the predicted performance metrics. This would allow researchers to prioritize the most promising candidates for experimental validation. For example, a computational screen could identify specific organic cations that, when combined with tetrafluorosuccinate, are predicted to form a material with a particularly strong hydrogen-bonding network and high thermal stability.

To illustrate this concept, the following is a hypothetical data table representing the kind of results that could be generated from a computational screening of potential co-formers with this compound to create new materials. The predicted properties are for illustrative purposes to demonstrate the output of a screening process.

Table 1: Hypothetical High-Throughput Computational Screening Results for Tetrafluorosuccinate-Based Co-crystals This table is for illustrative purposes only and does not represent actual experimental data.

| Co-former | Predicted Binding Energy (kJ/mol) | Predicted Decomposition Temperature (°C) | Predicted Property of Interest (e.g., Anion Binding Affinity) |

|---|---|---|---|

| Pyridine | -120 | 210 | Moderate |

| 4-Dimethylaminopyridine | -155 | 250 | High |

| L-Histidinium | -180 | 275 | Very High |

| Ammonia (B1221849) | -110 | 190 | Low |

This systematic and computationally driven approach allows for the exploration of a vast chemical space that would be inaccessible through purely experimental means. rsc.org By combining computational screening with targeted experimental synthesis, the discovery and design of new functional materials based on the this compound scaffold can be significantly accelerated. The use of machine learning models trained on the data generated from these screenings can further enhance the predictive power and efficiency of the discovery pipeline. sioc-journal.cnacs.org

Applications in Materials Science and Advanced Materials Development

Metal-Organic Frameworks (MOFs) and Porous Materials Incorporating Tetrafluorosuccinate Ligands

The incorporation of fluorinated organic linkers, such as tetrafluorosuccinate (TFS), into Metal-Organic Frameworks (MOFs) is a strategic approach to developing materials with enhanced properties. rsc.org The presence of highly electronegative fluorine atoms within the framework's pores can modify the electronic environment, leading to improved stability and specific affinities for guest molecules. rsc.orgresearchgate.net

A primary application of tetrafluorosuccinate-based MOFs is in the field of gas sorption and separation, particularly for carbon dioxide (CO₂) capture. elsevierpure.comrsc.org The fluorine atoms on the tetrafluorosuccinate ligand enhance the affinity of the MOF for CO₂, a molecule with a significant quadrupole moment. rsc.orgacs.org This increased interaction leads to higher adsorption selectivity for CO₂ over other gases like nitrogen (N₂). acs.org

Research has demonstrated the successful synthesis of several tetrafluorosuccinate-containing MOFs with notable CO₂ capture capabilities:

Zirconium-based MOFs: A novel zirconium (IV)-based perfluorinated MOF, ZrTFS ([Zr₆O₄(OH)₄(TFS)₆]), was found to be isoreticular to the well-known zirconium fumarate (B1241708) MOF (MOF-801). acs.orgresearchgate.net While the pure ZrTFS framework had limited porosity, researchers developed mixed-linker MOFs by introducing tetrafluorosuccinate into MOF-801 via postsynthetic exchange. acs.org These mixed-linker materials (PF-MOF1 and PF-MOF2) exhibited a significant increase in both CO₂ affinity and selectivity. The isosteric heat of adsorption (Q_st), a measure of the interaction strength between the gas and the adsorbent, increased with the amount of incorporated tetrafluorosuccinate, reaching up to 30 kJ mol⁻¹. acs.org

Aluminum-based MOFs: A flexible aluminum-based MOF, Al-TFS (Al(OH)(TFS)·1.5H₂O), has also been synthesized. materialscloud.orgnih.gov This material shows structural similarities to the commercial Al-fumarate (Basolite A520) and possesses ultramicropores. materialscloud.orgnih.gov Gas sorption measurements revealed that Al-TFS has a higher selectivity for CO₂ over N₂ and methane (B114726) (CH₄) compared to its non-fluorinated counterpart. The isotherms for CO₂ adsorption had peculiar shapes, suggesting a dynamic "breathing" or flexible response of the framework upon CO₂ uptake. materialscloud.orgnih.gov

| Material | Metal Center | CO₂ Isosteric Heat of Adsorption (Q_st) at Zero Coverage | CO₂/N₂ IAST Selectivity | Key Finding | Reference |

|---|---|---|---|---|---|

| PF-MOF2 (Zr-TFS/Fumarate) | Zirconium (Zr) | 30 kJ mol⁻¹ | 41 | Increased fluorine content enhances CO₂ affinity and selectivity. | acs.org |

| Al-TFS | Aluminum (Al) | Not explicitly stated | Higher than non-fluorinated Al-fumarate analogue | Framework exhibits flexibility and dynamic response to CO₂ adsorption. | materialscloud.orgnih.gov |

The use of tetrafluorosuccinate as a ligand allows for the tuning of framework properties, including stability and flexibility. Fluorination can increase the hydrophobicity of the framework, which may improve its stability in the presence of moisture—a critical factor for practical applications. rsc.orgresearchgate.net

The flexibility of the aliphatic tetrafluorosuccinate ligand can lead to dynamic structural behaviors. For instance, the aluminum-based Al-TFS undergoes a phase transition upon dehydration, which involves a moderate expansion of its unit cell. materialscloud.orgnih.gov This flexibility, influenced by the fluorinated ligand, is directly linked to its unique gas adsorption properties. materialscloud.orgnih.gov

However, the flexibility of the ligand does not always result in a stable porous material. A silver-based MOF, [Ag₂(O₂CCF₂CF₂CO₂)(TMP)] (where TMP = 2,3,5,6-tetramethylpyrazine), was synthesized with one-dimensional channels. royalsocietypublishing.org This framework was found to be metastable; upon removal of solvent molecules from the pores, the structure would rearrange into a more stable, non-porous, higher-density polymorph. royalsocietypublishing.org This highlights that the interplay between the metal, the tetrafluorosuccinate ligand, and other components determines the ultimate stability and robustness of the framework.

Coordination Polymers and Supramolecular Assemblies

Tetrafluorosuccinate is an effective ligand for constructing coordination polymers and supramolecular assemblies with diverse structures and properties. nih.gov It can coordinate to metal ions in various modes, leading to the formation of one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) networks. researchgate.netrsc.org

Coordination polymers incorporating tetrafluorosuccinate ligands and lanthanide ions have shown potential as luminescent materials. researchgate.netsci-hub.se The organic ligand can act as an "antenna," absorbing energy and transferring it to the lanthanide ion, which then emits light at its characteristic wavelengths. researchgate.net

A study detailed the synthesis of three new coordination polymers using neodymium (Nd), samarium (Sm), and dysprosium (Dy) with tetrafluorosuccinate (TFSA) and 1,10-phenanthroline (B135089) (phen) as ligands. researchgate.net The structures and luminescent properties varied depending on the specific lanthanide ion used:

[Nd₂(TFSA)₃(phen)₂]n: This polymer forms a 2D network and exhibits near-infrared (NIR) emission corresponding to the transitions of the Nd(III) ion. researchgate.net

{[Sm(TFSA)(phen)(H₂O)₄]·0.5(TFSA)·2(phen)H₂O}n: This compound has a 1D chain structure and displays the typical luminescence of the Sm(III) ion. researchgate.net

{[Dy(TFSA)(phen)(H₂O)₄]·0.5(TFSA)·2(phen)H₂O}n: Isostructural with the samarium complex, this polymer shows the characteristic emission of the Dy(III) ion. researchgate.net

These findings demonstrate that by choosing the appropriate lanthanide center, the emission color and properties of the tetrafluorosuccinate-based coordination polymer can be tuned for potential applications in optoelectronic devices and sensors. researchgate.netmdpi.comossila.com

| Compound Formula | Lanthanide Ion | Dimensionality | Luminescent Property | Reference |

|---|---|---|---|---|

| [Nd₂(TFSA)₃(phen)₂]n | Neodymium (Nd³⁺) | 2D Network | NIR emission (⁴F₃/₂→⁴I₉/₂, ₁₁/₂, ₁₃/₂) | researchgate.net |

| {[Sm(TFSA)(phen)(H₂O)₄]·0.5(TFSA)·2(phen)H₂O}n | Samarium (Sm³⁺) | 1D Chain | Typical Sm(III) luminescence | researchgate.net |

| {[Dy(TFSA)(phen)(H₂O)₄]·0.5(TFSA)·2(phen)H₂O}n | Dysprosium (Dy³⁺) | 1D Chain | Typical Dy(III) luminescence | researchgate.net |

The structural robustness of a material is its ability to withstand stress or external events without disproportionate damage. wikipedia.org While direct mechanical testing of tetrafluorosuccinate-based coordination polymers is not widely reported, their structural integrity can be inferred from their crystal structures.

Development of Hybrid Inorganic-Organic Materials

Tetrafluorosuccinate has been used to create hybrid inorganic-organic materials, which combine the features of both inorganic and organic components within a single crystalline framework. rsc.orgresearchgate.netresearchgate.net Ionothermal synthesis, a method using ionic liquids as the solvent, has proven effective for producing novel hybrid materials with perfluorinated ligands like tetrafluorosuccinate. rsc.orgrsc.org

One notable example is the cobalt(II) tetrafluorosuccinate, [emim]₂[Co(H₂O)₂(O₂CCF₂CF₂CO₂)₂], synthesized using a 1-ethyl-3-methylimidazolium (B1214524) bromide (emim-Br) ionic liquid. rsc.orgrsc.orgst-andrews.ac.uk This material consists of a two-dimensional coordination polymer where anionic layers of cobalt and tetrafluorosuccinate are separated by the organic emim⁺ cations. rsc.orgrsc.org The development of such hybrid frameworks opens possibilities for creating materials with interesting magnetic or optical properties derived from the combination of the inorganic metal centers and the functional fluorinated organic linkers. rsc.org

Formation of Solid Solutions and Mixed-Ligand Systems

The tetrafluorosuccinate anion is a versatile building block in crystal engineering, capable of forming both solid solutions and mixed-ligand coordination polymers. These systems are of great interest for creating materials with tunable properties.

A notable example is the formation of a binary mixed-ligand solid solution, Li₂(succinate)₁₋ₓ(tetrafluorosuccinate)ₓ. core.ac.uk In this system, the tetrafluorosuccinate anion is substituted into the crystal lattice of lithium succinate (B1194679). This substitution allows for the systematic modification of the material's properties, which are dependent on the inter-ligand interactions and the strength of the metal-ligand bonds. core.ac.uk

Furthermore, the tetrafluorosuccinate ligand is used to construct mixed-ligand coordination polymers, often referred to as metal-organic frameworks (MOFs). For instance, it has been combined with 1,10-phenanthroline (phen) to synthesize lanthanide(III) coordination polymers. researchgate.net These materials exhibit complex structures, such as the 2-D network of [Nd₂(TFSA)₃(phen)₂]n and the 1-D chain structures of {[Ln(TFSA)(phen)(H₂O)₄]·0.5(TFSA)·2(phen) H₂O}n (where Ln = Sm, Dy and TFSA = tetrafluorosuccinate). researchgate.net The tetrafluorosuccinate ligand can adopt various coordination modes, acting as a bridge between metal centers to form these extended networks. researchgate.net Another approach involves the postsynthetic modification of existing MOFs, where tetrafluorosuccinate linkers are introduced into a pre-formed framework, such as zirconium fumarate (MOF-801), to create mixed-linker perfluorinated MOFs. acs.org

| System Type | Example Compound/System | Key Feature |

| Solid Solution | Li₂(succinate)₁₋ₓ(tetrafluorosuccinate)ₓ | Systematic tuning of properties by substituting succinate with tetrafluorosuccinate. core.ac.uk |

| Mixed-Ligand Polymer | [Nd₂(TFSA)₃(phen)₂]n | A 2-D network structure formed with neodymium, tetrafluorosuccinate (TFSA), and 1,10-phenanthroline. researchgate.net |

| Mixed-Ligand Polymer | {[Ln(TFSA)(phen)(H₂O)₄]·0.5(TFSA)·2(phen) H₂O}n | A 1-D chain structure where Ln can be Samarium (Sm) or Dysprosium (Dy). researchgate.net |

| Mixed-Linker MOF | PF-MOF1 and PF-MOF2 | Formed by postsynthetic exchange of fumarate with tetrafluorosuccinate in MOF-801. acs.org |

Influence of Fluorination on Material Performance and Functionality

The introduction of fluorine atoms into a material's structure, a process known as fluorination, imparts unique and desirable properties. researchgate.netcymitquimica.com The high electronegativity and hydrophobicity of fluorine significantly enhance material performance in various applications. researchgate.net

In the context of energy materials, fluorination is a successful strategy to improve stability and efficiency. For perovskite solar cells, incorporating fluorinated compounds helps to suppress surface trap states, reduce charge recombination at interfaces, and enhance charge collection. researchgate.net The strong hydrogen bonds that can form between the fluorine atoms and organic ligands increase the thermal stability of the device, while the hydrophobic nature of fluorinated surfaces provides a barrier against moisture, preventing degradation. researchgate.net

Fluorination also critically affects the electrochemical performance of battery materials. In a study of fluorinated derivatives of disodium (B8443419) terephthalate (B1205515) for sodium-ion batteries, it was found that monofluorination improved capacity and reversibility. acs.org However, higher degrees of fluorination can disrupt the planarity of the molecule, hindering the redox reactivity of the carboxylate groups. For example, disodium tetrafluoroterephthalate was found to be not redox active due to a 90° rotation of the carboxylate group caused by electrostatic repulsion with the fluorine atoms. acs.org Conversely, fluorination of LiNi₀.₅Mn₁.₅O₄ (LNMO) single-crystal cathodes for lithium-ion batteries resulted in improved discharge capacity, capacity retention, and energy density. acs.org

The influence of fluorination extends to other high-performance materials as well. The treatment of various industrial yarns with fluorine-containing compounds alters their surface properties, including wetting behavior and surface energy. mdpi.com For instance, while (oxy-)fluorination can decrease the tensile strength of ultra-high-molecular-weight polyethylene (B3416737) fibers, it can enhance the textile-physical properties of carbon fibers. mdpi.com

| Material Class | Effect of Fluorination | Research Finding |

| Perovskite Solar Cells | Enhanced stability and performance | Fluorinated layers passivate defects, improve thermal stability, and provide moisture resistance, with devices maintaining 88% of initial performance after 1680 hours under stress conditions. researchgate.net |

| Sodium-Ion Battery Anodes | Altered redox activity | Monofluorinated disodium 2-fluoroterephthalate showed a capacity of 196 mAh g⁻¹, while the tetrafluorinated version was not redox active. acs.org |

| Lithium-Ion Battery Cathodes | Improved electrochemical performance | Fluorination of LNMO cathodes enhanced specific capacity, energy density, and retention of both. acs.org |

| High-Performance Yarns | Modified surface and bulk properties | (Oxy-)fluorination decreased the tensile strength of UHMW PE fibers by about 13% but improved the physical properties of carbon fibers. mdpi.com |

Role of Ammonium (B1175870) Tetrafluorosuccinate in Electrochemical Materials

While direct applications of ammonium tetrafluorosuccinate as a primary active material in electrochemical devices are not widely documented, its constituent ions—ammonium (NH₄⁺) and tetrafluorosuccinate (C₄F₄O₄²⁻)—suggest potential roles in electrochemical systems, particularly in electrolytes and as a precursor for electrode materials.

The tetrafluorosuccinate anion, as a fluorinated dicarboxylate, could be explored as a component in organic-based electrode materials. The fluorination of the succinate backbone is expected to alter the material's redox potential and stability. As observed with related fluorinated aryl carboxylates, the presence of fluorine can influence charge distribution and molecular geometry, which in turn affects electrochemical performance. acs.org The electron-withdrawing nature of fluorine atoms can impact the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), potentially leading to improved capacity and reversibility in battery anodes. acs.org

Catalysis Research and Catalytic Applications

Ammonium (B1175870) Tetrafluorosuccinate as a Catalyst or Co-catalyst in Organic and Inorganic Reactions

The dual nature of ammonium tetrafluorosuccinate, possessing both a cationic and an anionic component, allows for its potential involvement in multiple catalytic pathways.

The ammonium ion (NH₄⁺) is the conjugate acid of ammonia (B1221849) and can function as a weak acid catalyst. In solution, it can establish an equilibrium with ammonia and a proton, making it a proton source for acid-catalyzed reactions such as esterification, acetal (B89532) formation, and various condensation reactions.

The tetrafluorosuccinate anion, on the other hand, is the conjugate base of tetrafluorosuccinic acid. The carboxylate groups can act as a weak base, accepting protons and thus catalyzing base-mediated reactions. However, the strong electron-withdrawing effect of the four fluorine atoms significantly reduces the basicity of the carboxylate groups compared to non-fluorinated succinates. This effect is evident when comparing the acidity of the parent acids. The presence of fluorine atoms makes tetrafluorosuccinic acid a much stronger acid than succinic acid, which in turn means that the tetrafluorosuccinate anion is a much weaker base. smolecule.com

Table 1: Comparison of Acidity of Succinic Acid and Tetrafluorosuccinic Acid

| Compound | pKa₁ | pKa₂ |

| Succinic Acid | ~4.2 | ~5.6 |

| Tetrafluorosuccinic Acid | ~1.6 | ~2.6 |

This table illustrates the significant increase in acidity (and corresponding decrease in basicity of the conjugate base) due to fluorination.

Therefore, while the tetrafluorosuccinate anion is a potential basic site, its effectiveness would be limited. The primary catalytic activity of this compound is more likely to stem from the acidic nature of the ammonium cation or through other mechanisms like phase transfer catalysis.

The ammonium cation can play a crucial role as a counterion in catalytic cycles, particularly in phase transfer catalysis (PTC). wikipedia.org Phase transfer catalysts are substances that facilitate the migration of a reactant from one phase into another where the reaction can occur. wikipedia.org This is particularly useful in reactions involving an aqueous phase and an organic phase with immiscible reactants. tcichemicals.com

Ammonium salts, especially quaternary ammonium salts, are common phase transfer catalysts. wikipedia.org In a similar vein, this compound could potentially act as a phase transfer catalyst. For instance, it could transport an anionic nucleophile from an aqueous solution into an organic solvent to react with an organic substrate. The efficiency of this process would depend on the lipophilicity of the ammonium cation and the tetrafluorosuccinate anion.

Tetrafluorosuccinate Ligands in Transition Metal Catalysis

The tetrafluorosuccinate anion can also serve as a ligand for transition metal ions, opening up possibilities in coordination chemistry and catalysis.

The tetrafluorosuccinate anion can coordinate to a metal center through its two carboxylate groups, acting as a bidentate ligand. This can lead to the formation of stable metal complexes that can act as catalysts.

In homogeneous catalysis , a soluble metal-tetrafluorosuccinate complex could be employed. The solubility of such a complex would depend on the nature of the metal, the solvent, and any other ligands present. The strong electron-withdrawing effect of the fluorine atoms in the tetrafluorosuccinate ligand would significantly influence the electronic properties of the metal center. rsc.orgnih.gov Fluorinated ligands tend to make the metal center more electron-deficient, or more "Lewis acidic." rsc.org This can enhance the catalytic activity of the metal in certain reactions, for example, by making it a better activator for nucleophilic attack.

In heterogeneous catalysis , a metal-tetrafluorosuccinate complex could be immobilized on a solid support. This approach offers advantages in terms of catalyst separation and recycling. The support could be an inorganic material like silica (B1680970) or a polymer resin. The interaction between the support and the catalytic complex can also influence the catalyst's activity and selectivity.

Transition metal complexes are widely used as catalysts for selective oxidation and reduction reactions. beilstein-journals.orgmdpi.com The electronic properties of the ligands play a crucial role in determining the outcome of these reactions.

In selective oxidation reactions , a more electron-deficient (Lewis acidic) metal center, as would be expected with a tetrafluorosuccinate ligand, can be more effective in activating oxidizing agents or in facilitating the oxidation of a substrate. For example, in the oxidation of alcohols to aldehydes or ketones, a more electrophilic metal center can facilitate the hydride abstraction step.

In selective reduction reactions , the electron-withdrawing nature of the tetrafluorosuccinate ligand might seem counterintuitive, as reductions are often favored by electron-rich metal centers. However, the specific role of the catalyst can be complex. For instance, in catalytic hydrogenation, the ligand can influence the binding of hydrogen and the substrate to the metal center, and an electron-deficient metal might be more effective in activating certain types of substrates.

Table 2: Potential Roles of this compound Components in Catalysis

| Component | Potential Catalytic Role | Type of Catalysis |

| Ammonium Cation (NH₄⁺) | Proton donor | Acid Catalysis |

| Phase transfer agent | Phase Transfer Catalysis | |

| Counterion influencing reactivity/selectivity | Ion-Pairing Catalysis | |

| Guest in supramolecular systems | Supramolecular Catalysis | |

| Tetrafluorosuccinate Anion | Weak proton acceptor | Base Catalysis |

| Bidentate ligand for transition metals | Transition Metal Catalysis |

Mechanistic Insights into Catalytic Activity and Selectivity

The catalytic activity and selectivity of systems involving this compound would be governed by a combination of factors related to both the ammonium and the tetrafluorosuccinate ions.

The ammonium ion can influence the reaction mechanism by controlling the pH of the medium or by facilitating the transport of reactants across phase boundaries. In supramolecular systems, the binding of the ammonium ion within a host molecule can create a specific reaction environment, leading to enhanced rates and selectivities. scispace.comescholarship.org

The tetrafluorosuccinate ligand would exert its influence primarily through electronic effects. The strong inductive effect of the fluorine atoms would make the coordinated metal center more electrophilic. rsc.orgnih.gov This can have several consequences for the catalytic mechanism:

Enhanced Lewis Acidity: A more Lewis acidic metal center can bind more strongly to Lewis basic substrates, potentially lowering the activation energy of a reaction.

Modified Redox Potential: The redox potential of the metal center would be altered, which is a critical factor in catalytic cycles that involve changes in the metal's oxidation state, such as in many oxidation and cross-coupling reactions.

Influence on Reductive Elimination: In cross-coupling reactions, the final step is often reductive elimination from the metal center. Electron-withdrawing ligands can sometimes make this step more difficult, which can be a challenge but can also be exploited to control the reaction pathway. rsc.org

Environmental Dynamics and Mechanistic Fate of Ammonium Tetrafluorosuccinate

Biodegradation Pathways and Microbial Transformation Studies

The biodegradation of organofluorine compounds is often challenging due to the high strength of the carbon-fluorine (C-F) bond, one of the strongest covalent bonds in organic chemistry. nih.gov Consequently, many fluorinated substances exhibit persistence in the environment. environment.govt.nz However, microbial activity can lead to the transformation and, in some cases, complete mineralization of these compounds. researchgate.net

Research into the microbial degradation of ammonium (B1175870) tetrafluorosuccinate specifically is limited. However, studies on its parent acid, 2,2,3,3-tetrafluorosuccinic acid, provide critical insights. For instance, anaerobic microbial consortia have demonstrated the ability to defluorinate 2,2,3,3-tetrafluorosuccinic acid. This process is a crucial first step in breaking down the molecule, suggesting that under certain environmental conditions, the fluorinated backbone of the compound can be dismantled by microorganisms.

The ammonium component of the salt is readily utilized by a wide range of microorganisms as a nitrogen source. jeeng.net Bacteria in soil and aquatic systems can convert ammonium to nitrate (B79036) through the process of nitrification. ndsu.edu This process, however, can be inhibited by high concentrations of ammonia (B1221849). jeeng.netepa.gov

The biodegradation of the tetrafluorosuccinate anion likely follows pathways observed for other fluorinated organic acids. Microorganisms employ several strategies to cleave the C-F bond, including:

Hydrolytic dehalogenation: Enzymes such as dehalogenases can replace a fluorine atom with a hydroxyl group from water. researchgate.net

Oxidative dehalogenation: Oxygenase enzymes can incorporate oxygen atoms into the molecule, leading to an unstable intermediate that subsequently releases fluoride.

Reductive dehalogenation: Under anaerobic conditions, the C-F bond can be cleaved by replacing the fluorine atom with a hydrogen atom.

| Component | Microbial Genus | Transformation Process | Environmental Significance |

|---|---|---|---|

| Fluorinated Organics | Pseudomonas | Degradation of various fluorinated compounds, including fluoroacetate. researchgate.net | Potential for bioremediation of sites contaminated with organofluorines. |

| Fluorinated Organics | Bacillus | Transformation of some fluorinated pollutants. researchgate.net | Contributes to the natural attenuation of certain fluorinated chemicals. |

| Fluorinated Organics | Anaerobic Consortia | Reductive defluorination of compounds like 2,2,3,3-tetrafluorosuccinic acid. | Important in anoxic environments like sediments and some groundwater. |

| Ammonium (NH₄⁺) | Nitrosomonas | Nitrification (converts ammonia to nitrite). epa.gov | Key step in the global nitrogen cycle, affecting nutrient availability. |

| Ammonium (NH₄⁺) | Nitrobacter | Nitrification (converts nitrite (B80452) to nitrate). epa.gov | Completes the nitrification process, producing a more mobile form of nitrogen. |

Sorption and Desorption Behavior in Soil and Aquatic Environments

The mobility of ammonium tetrafluorosuccinate in soil and aquatic systems is dictated by the sorption (binding) and desorption (release) characteristics of its ionic components.

Ammonium (NH₄⁺): As a positively charged cation, ammonium is readily adsorbed to negatively charged particles in soil and sediments, such as clays (B1170129) and organic matter. ndsu.edu This process is known as cation exchange. iastate.edu The cation exchange capacity (CEC) of a soil is a key factor determining its ability to retain ammonium, thus reducing its mobility and potential for leaching into groundwater. copernicus.orgnih.gov Soils with higher clay and organic matter content will generally exhibit greater retention of ammonium. jeeng.net

Tetrafluorosuccinate Anion: The tetrafluorosuccinate anion, being negatively charged, is expected to be relatively mobile in most soil environments. Similar to the nitrate anion (NO₃⁻), it will be repelled by the negatively charged surfaces of soil particles and will therefore tend to remain dissolved in the soil water. ndsu.edu This makes it susceptible to leaching with percolating water, potentially reaching groundwater. The mobility of similar compounds, such as perfluoroalkyl carboxylic acids (PFCAs), is well-documented, with shorter-chain variants showing high mobility in aquatic systems. leuphana.de However, interactions with specific soil components cannot be entirely ruled out.

| Soil Property | Effect on Ammonium (NH₄⁺) Sorption | Effect on Tetrafluorosuccinate Sorption | Overall Impact on Compound Mobility |

|---|---|---|---|

| Cation Exchange Capacity (CEC) | Increased sorption (retention). copernicus.org | Minimal direct effect. | Decreases mobility of the ammonium component. |

| Soil Organic Carbon (SOC) | Increased sorption. jeeng.netnih.gov | Potential for some interaction, but generally low sorption. | Complex; SOC enhances NH₄⁺ retention but may not significantly retard the anion. |

| Clay Content | Increased sorption due to negative charges. iastate.edu | Minimal direct effect; repulsion is likely. | Decreases mobility of the ammonium component. |

| Soil pH | Influences the equilibrium between NH₃ and NH₄⁺; lower pH favors the less mobile NH₄⁺. epa.goviastate.edu | Can affect the surface charge of soil minerals and the speciation of the acid, potentially altering mobility. | Lower pH generally favors retention of the ammonium ion. |

Atmospheric Deposition and Transport Mechanisms of Fluorinated Organics

The presence of this compound in the atmosphere would likely be as an aerosol particle, with its transport and deposition influenced by the properties of both the ammonium and the fluorinated anion.

Ammonia (NH₃) and Ammonium (NH₄⁺): Ammonia gas released into the atmosphere has a relatively short lifetime, typically hours to a few days. noaa.gov It is deposited close to its emission sources through dry deposition. nih.gov However, ammonia can react with acidic gases in the atmosphere, such as sulfuric and nitric acids, to form fine ammonium aerosol particles (e.g., ammonium sulfate, ammonium nitrate). noaa.gov These particles can remain suspended for longer periods and be transported over long distances (up to and exceeding 1000 km), contributing to regional haze and nutrient deposition far from the original source. nine-esf.org The primary removal mechanism for these ammonium aerosols is through wet deposition (rain and snow). noaa.gov

Fluorinated Organics: Short-chain fluorinated carboxylic acids, such as trifluoroacetic acid (TFA), are known to be highly persistent in the atmosphere. scholaris.ca They are not significantly removed by photodegradation or reaction with hydroxyl radicals. Their primary atmospheric sink is through wet and dry deposition. Due to their persistence and solubility in water, they can undergo long-range atmospheric transport and have been detected in remote regions. The ultimate environmental sink for these compounds is believed to be surface waters, such as oceans and salt lakes. scholaris.ca

Therefore, if this compound were to enter the atmosphere, it would likely exist as an ammonium salt aerosol. This aerosol would be subject to long-range transport, similar to other ammonium aerosols and persistent fluorinated organic compounds. Its removal from the atmosphere would occur primarily through rain and snow.

| Characteristic | Ammonia (NH₃) / Ammonium (NH₄⁺) | Fluorinated Organic Acids (e.g., TFA) |

|---|---|---|

| Primary Form | Gas (NH₃) and aerosol (NH₄⁺). noaa.gov | Gas and aerosol/aqueous phase. scholaris.ca |

| Atmospheric Lifetime | Short for NH₃ (hours to days), longer for NH₄⁺ aerosols. noaa.gov | Long (persistent). scholaris.ca |

| Transport Distance | Short for NH₃, long-range for NH₄⁺ aerosols. nine-esf.org | Long-range. scholaris.ca |

| Primary Removal Process | Dry deposition (NH₃) and wet deposition (NH₄⁺). noaa.gov | Wet and dry deposition. scholaris.ca |

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Trace Analysis

Chromatographic methods are indispensable for the separation of ions from complex matrices prior to their quantification. For a salt like Ammonium (B1175870) Tetrafluorosuccinate, techniques that can effectively separate both the cation and the anion are of primary interest.

Ion Chromatography (IC) for Anion Detection

Ion Chromatography (IC) is a premier technique for the separation and quantification of ionic species. It is particularly well-suited for the analysis of the tetrafluorosuccinate anion. In a typical IC system, a liquid sample is injected into a stream of eluent and passed through a guard column and a separator column, both packed with an anion exchange resin. The ions are separated based on their affinity for the exchange sites of the resin. assaygenie.com

The separation of fluorinated organic acids, which are analogous to the tetrafluorosuccinate anion, is a common application of IC. The choice of eluent, such as a carbonate-bicarbonate solution, is critical for achieving optimal separation. assaygenie.com For instance, a method developed for the simultaneous determination of various anions, including those similar in nature to tetrafluorosuccinate, utilized a potassium biphthalate eluent with conductivity detection. sigmaaldrich.com The optimization of parameters like eluent concentration, column temperature, and flow rate is crucial for achieving baseline separation and symmetrical peak shapes. sigmaaldrich.com

Table 1: Example of Ion Chromatography Conditions for Anion Analysis

| Parameter | Condition | Reference |

| Column | Anion exchange column (e.g., Shim-pack IC-A3) | sigmaaldrich.com |

| Eluent | 2.0 mmol/L Potassium Biphthalate | sigmaaldrich.com |

| Flow Rate | 1.0 mL/min | sigmaaldrich.com |

| Column Temperature | 30 °C | sigmaaldrich.com |

| Detection | Suppressed Conductivity | assaygenie.comsigmaaldrich.com |

The detection limits for anions using IC can be in the range of 0.02 to 1.88 mg/L, demonstrating the sensitivity of this technique for trace analysis. sigmaaldrich.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Specificity and Sensitivity

For enhanced specificity and sensitivity, particularly in complex sample matrices, Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the method of choice. This powerful technique combines the separation capabilities of LC with the mass-analyzing capabilities of MS, allowing for the definitive identification and quantification of the tetrafluorosuccinate anion.

Reverse-phase chromatography is often employed for the separation of organic acids. researchgate.net In the case of tetrafluorosuccinate, derivatization may be employed to improve its retention on a reversed-phase column and enhance its ionization efficiency for MS detection. researchgate.net LC-MS/MS (tandem mass spectrometry) further increases specificity by monitoring characteristic fragmentation patterns of the target ion. For example, a method for analyzing succinate (B1194679), a related dicarboxylic acid, in biological samples utilized LC-MS/MS to achieve high sensitivity and specificity. nih.gov

Quantitative methods for other fluorinated organic compounds using LC-MS/MS have reported lower limits of quantitation in the nanogram per liter (ng/L) range, highlighting the exceptional sensitivity of this technique. cdhfinechemical.com

Table 2: Comparison of Chromatographic Techniques for Tetrafluorosuccinate Analysis

| Technique | Principle | Advantages | Typical Detection Limits |

| Ion Chromatography (IC) | Ion exchange separation with conductivity detection. | Robust, reliable for routine analysis of known anions. | mg/L range sigmaaldrich.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by liquid chromatography followed by mass-based detection. | High specificity, high sensitivity, structural information. | ng/L range cdhfinechemical.com |

Spectrophotometric and Fluorometric Methods for Ammonium Quantification

Spectrophotometric and fluorometric methods are widely used for the quantification of the ammonium cation due to their simplicity, sensitivity, and amenability to automation.

Development and Optimization of Colorimetric Assays

Colorimetric assays for ammonium are based on chemical reactions that produce a colored product, the absorbance of which is proportional to the ammonium concentration.

The Berthelot reaction is a classic and widely used method. In this reaction, ammonia (B1221849) reacts with phenol (B47542) and hypochlorite (B82951) in an alkaline medium to form a blue indophenol (B113434) dye. wikipedia.orgnih.gov The reaction is typically catalyzed by sodium nitroprusside. rsc.org The use of salicylate (B1505791) as a less toxic alternative to phenol has been extensively studied and optimized. illinois.eduut.ee The optimal concentrations of reagents, such as hypochlorite and the catalyst, are crucial for maximizing color development and sensitivity. nih.gov The detection limit for a microscale Berthelot method using 2-phenylphenol (B1666276) was reported to be 0.17 mg NH₄-N L⁻¹. illinois.edu

The Nessler method is another well-established colorimetric assay. It involves the reaction of ammonia with Nessler's reagent (an alkaline solution of potassium tetraiodomercurate(II)) to produce a yellow-to-brown colored colloid. cdhfinechemical.comsigmaaldrich.comatomscientific.comnih.gov This method is known for its simplicity and is often used for the qualitative and semi-quantitative determination of ammonia. cdhfinechemical.com The method's detection limit is around 0.1 mg/L. sigmaaldrich.com

Table 3: Key Characteristics of Colorimetric Assays for Ammonium

| Method | Reagents | Principle | Wavelength (nm) |

| Berthelot Reaction | Phenol/Salicylate, Hypochlorite, Nitroprusside catalyst | Formation of blue indophenol | ~630-655 nih.govut.ee |

| Nessler Method | Potassium tetraiodomercurate(II), KOH | Formation of a yellow/brown colloid | ~420 nih.gov |

Principles of Fluorometric Ammonia/Ammonium Determination

Fluorometric methods offer higher sensitivity compared to colorimetric assays. The most common fluorometric method for ammonium determination is based on its reaction with o-phthaldialdehyde (OPA) in the presence of a thiol (like 2-mercaptoethanol) or sulfite (B76179) to form a highly fluorescent product. nih.govmdpi.comresearchgate.net This reaction is highly specific for ammonia and primary amines.

The resulting fluorescent isoindole derivative can be measured with high sensitivity. mdpi.com The excitation and emission wavelengths are typically around 410-425 nm and 470-480 nm, respectively. nih.govmdpi.com Optimization of the reaction pH, reagent concentrations, and reaction time is essential for achieving maximum fluorescence intensity and sensitivity. researchgate.netnih.gov Fluorometric methods can achieve detection limits at the nanomolar level, making them suitable for ultratrace analysis of ammonium. researchgate.netnih.gov

Electrochemical Methods for Ammonium Species Analysis

Electrochemical methods provide an alternative approach for the quantification of ammonium, offering advantages such as portability and the potential for in-situ measurements.

Ion-Selective Electrodes (ISEs) are potentiometric sensors that are highly selective for a specific ion. An ammonium ISE typically contains a membrane with an ionophore that selectively binds ammonium ions. The potential difference that develops across the membrane is proportional to the logarithm of the ammonium ion activity in the sample. ntsensors.com These electrodes are commercially available and can be connected to a standard pH/ion meter for direct measurement of ammonium concentration. ntsensors.compasco.com The typical range for an ammonium ISE is from 1 to 18,000 mg/L.

Voltammetric methods involve applying a potential to an electrode and measuring the resulting current. For ammonia, this often involves its electrochemical oxidation. For instance, square wave voltammetry has been used to determine ammonium after its derivatization with formaldehyde (B43269) to form hexamethylenetetramine, which is electrochemically reducible. oup.com Other approaches have utilized the electrooxidation of ammonia on modified electrodes, such as a cuprous oxide thin film electrode, with detection limits in the micromolar range. mdpi.com A novel sensing mechanism involving a two-electron oxygen reduction reaction and a hydrazine (B178648) reaction on a composite electrode has also been demonstrated for ammonium detection with a high sensitivity of 1876 µA mM⁻¹ cm⁻² and a detection limit of 0.18 µM. rsc.orgrsc.org

Table 4: Overview of Electrochemical Methods for Ammonium Analysis

| Method | Principle | Key Features |

| Ion-Selective Electrode (ISE) | Potentiometric measurement of ion activity. | Direct measurement, portable, wide concentration range. |

| Voltammetry | Measurement of current from electrochemical oxidation/reduction. | High sensitivity, potential for miniaturization. |

Future Research Directions and Emerging Opportunities

Integration of Artificial Intelligence and Machine Learning in Materials Design and Process Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of fluorinated compounds like ammonium (B1175870) tetrafluorosuccinate. researchgate.net These computational tools can significantly accelerate the research and development cycle, from predicting fundamental properties to refining manufacturing processes.

Machine learning models, particularly deep neural networks, can be trained on existing data from fluorinated and non-fluorinated compounds to predict key properties such as lipophilicity and acidity/basicity. mdpi.com This predictive capability is crucial for designing novel materials with tailored characteristics. For a compound like ammonium tetrafluorosuccinate, AI could be employed to explore how modifications to its molecular structure would affect its performance in potential applications, such as a precursor for advanced polymers or as a component in electrolyte formulations. By screening vast virtual libraries of related compounds, AI can identify promising candidates for synthesis and experimental validation, drastically reducing the time and cost associated with traditional trial-and-error approaches. chemrxiv.org

Furthermore, AI and ML are powerful tools for process optimization in chemical manufacturing. fluoropolymers.eueuropeanpharmaceuticalreview.com By analyzing data from chemical reactions, these algorithms can identify the optimal conditions for temperature, pressure, and catalyst concentration to maximize yield and minimize waste. fluoropolymers.eunih.gov For the synthesis of this compound, AI could be used to develop more efficient and cost-effective production methods. This data-driven approach not only enhances productivity but also contributes to the development of more sustainable manufacturing processes. nih.gov The use of AI can lead to a reduction in the number of experiments required for process optimization by as much as 80%, representing a significant leap in efficiency. dioxin20xx.org

Table 1: Applications of AI/ML in the Development of Fluorinated Compounds

| Application Area | Specific AI/ML Technique | Potential Benefit for this compound |

| Materials Design | Deep Learning, Neural Networks | Prediction of physicochemical properties, identification of novel derivatives with enhanced performance. |

| Process Optimization | Predictive Analytics, Reinforcement Learning | Increased reaction yield, reduced energy consumption, and minimized waste in synthesis. |

| Discovery of New Applications | High-Throughput Screening, Generative Models | Identification of potential uses in areas like energy storage, electronics, or pharmaceuticals. |

Exploration of Novel Biological and Environmental Remediation Applications

The unique properties of the carbon-fluorine bond, which impart high stability to compounds like this compound, also present environmental challenges. mdpi.com A significant future research direction will be the exploration of novel biological and environmental applications for such compounds, including their potential roles in remediation technologies and their ultimate environmental fate.

The bioremediation of fluorinated compounds, particularly per- and polyfluoroalkyl substances (PFAS), is an area of intense research. acs.org Scientists are investigating microorganisms, including bacteria, fungi, and algae, that have the ability to degrade these persistent pollutants. mdpi.comacs.org While the high stability of the C-F bond makes biodegradation challenging, some microbial species have shown the ability to transform and defluorinate these compounds. mdpi.com Future research could focus on identifying or engineering microbes capable of breaking down this compound and related molecules. This could involve exploring enzymatic pathways, such as those involving dehalogenases and oxygenases, that can cleave the C-F bond. mdpi.com

Beyond remediation, there is potential for fluorinated compounds to be used in environmental technologies. For instance, their unique surface properties could be harnessed in the development of advanced filtration membranes or sorbents for capturing other pollutants. The study of how these materials interact with biological systems is also crucial for assessing their environmental impact and ensuring their safe application. acs.orgnih.gov Understanding the bioaccumulation potential and toxicity of this compound and its degradation products will be essential for any large-scale application. srce.hr

Development of Sustainable Synthesis Approaches and Circular Economy Principles for Fluorinated Compounds

The synthesis of fluorinated compounds has traditionally relied on methods that can be energy-intensive and utilize hazardous reagents. numberanalytics.com A key future direction is the development of more sustainable and greener synthetic routes for compounds like this compound, alongside the implementation of circular economy principles for fluorinated materials.

Green chemistry principles are increasingly being applied to organofluorine synthesis. dovepress.com This includes the development of new fluorinating agents with reduced environmental impact, the use of catalytic methods to improve efficiency and reduce waste, and the exploration of alternative reaction media. numberanalytics.com For this compound, research could focus on electrochemical or photochemical synthesis methods that offer more energy-efficient and less wasteful alternatives to traditional routes. numberanalytics.com Flow chemistry, which allows for continuous production, can also enhance safety and efficiency. numberanalytics.com

The concept of a circular economy for fluorinated compounds is gaining traction. tuwien.atk-online.com This involves moving away from a linear "take-make-dispose" model to one where materials are reused and recycled. tuwien.at For fluoropolymers and other fluorinated materials, chemical recycling methods are being developed to break them down into their constituent monomers, which can then be used to produce new materials. rsc.orgchemrxiv.org Researchers have demonstrated methods to recover fluorine from waste streams and reuse it in the synthesis of new fluorochemicals, creating a closed-loop system. ox.ac.uk Applying these principles to the lifecycle of this compound would involve designing it for recyclability and developing processes to recover and reuse its fluorine content. europa.eu

Advanced Characterization Techniques for In Situ and Operando Studies

To fully understand and optimize the behavior of this compound in various applications, advanced characterization techniques that allow for real-time, under-operation (in situ and operando) analysis are crucial. These methods provide insights into the dynamic changes that materials undergo during chemical reactions or in a device, which are often missed by traditional post-mortem characterization.

For instance, in the context of using this compound as a precursor for polymer synthesis, in situ spectroscopic techniques such as Fourier-transform infrared (FTIR) spectroscopy can monitor the polymerization process in real-time. tstu.ru This allows for a detailed understanding of reaction kinetics and mechanisms. When considering its potential use in electrochemical applications, such as in batteries, operando techniques are invaluable. Techniques like in situ X-ray diffraction and spectroscopy can track the structural and chemical changes of the electrode and electrolyte materials during charging and discharging cycles.

The development of fluorinated solid polymer electrolytes, for example, benefits greatly from in situ polymerization techniques, which can be monitored to understand the formation of stable interfaces with electrodes. rsc.org For this compound, advanced analytical methods like high-resolution mass spectrometry can be used to identify and quantify the compound and its potential transformation products in complex matrices, which is crucial for both performance and environmental impact assessments. acs.orggore.com

Q & A

Q. What are the established methods for synthesizing ammonium tetrafluorosuccinate in laboratory settings?

this compound can be synthesized via ammonolysis of fluorinated esters. A common approach involves reacting diethyl tetrafluorosuccinate with dry ammonia gas in anhydrous ether. The reaction proceeds under controlled conditions (3 hours of ammonia bubbling), yielding a white precipitate. The product is isolated via filtration, washed with ether, and dried under vacuum, achieving a 91% yield . Key parameters include maintaining anhydrous conditions and optimizing ammonia flow rate to prevent side reactions.

| Step | Reaction Conditions | Yield |

|---|---|---|

| 1 | Diethyl tetrafluorosuccinate + NH₃ (ether, 3h) | 91% |

Q. How can researchers characterize the purity and structural integrity of this compound?

Characterization typically involves:

- Melting Point Analysis : Pure this compound exhibits a sharp melting point (254–258°C) .

- Spectroscopic Techniques : Use NMR (¹⁹F and ¹H) to confirm fluorine substitution and ammonium ion presence. IR spectroscopy can validate carboxylate and NH₄⁺ vibrations.

- Elemental Analysis : Verify C, H, N, and F content against theoretical values.

Discrepancies in melting points or spectral data may indicate impurities, requiring recrystallization or column purification.

Q. What precautions are essential for handling this compound in laboratory settings?

- Ventilation : Use fume hoods to avoid inhalation of fluorinated decomposition products (e.g., HF) .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Spill Management : Neutralize spills with calcium carbonate, collect residues, and dispose as hazardous waste .

- Storage : Keep in airtight containers away from moisture to prevent hydrolysis.

Advanced Research Questions

Q. How can researchers resolve contradictions in thermal stability data for this compound?

Conflicting thermal stability reports may arise from varying experimental conditions (e.g., heating rates, sample purity). To address this:

- Perform Thermogravimetric Analysis (TGA) under inert (N₂) and oxidative (O₂) atmospheres to assess decomposition pathways.

- Cross-validate with Differential Scanning Calorimetry (DSC) to identify endothermic/exothermic transitions.

- Compare results with structurally analogous compounds (e.g., ammonium tetrafluoroborate) to contextualize stability trends .

Document methodologies meticulously to isolate variables causing discrepancies.

Q. What advanced analytical techniques are suitable for probing this compound’s reactivity in solution?

- Cyclic Voltammetry : Investigate redox behavior in non-aqueous solvents (e.g., acetonitrile) to identify electron-transfer pathways.

- X-ray Crystallography : Resolve crystal structure to confirm anion geometry and hydrogen-bonding networks.

- Mass Spectrometry (ESI-MS) : Detect ion clusters in solution, revealing dissociation equilibria or solvent interactions.

These methods help clarify mechanistic details in fluorinated ammonium salts, which are critical for applications in catalysis or electrolytes.

Q. How can reaction conditions be optimized to enhance this compound’s synthetic yield?

Optimization strategies include:

- Solvent Screening : Test polar aprotic solvents (e.g., THF, DMF) to improve ammonia solubility and reaction kinetics.

- Temperature Gradients : Conduct reactions at 0°C (to minimize side reactions) vs. room temperature.

- Stoichiometric Adjustments : Vary NH₃:ester ratios to determine the ideal molar balance .

Use Design of Experiments (DoE) software to model interactions between variables and identify optimal conditions.

Q. What mechanisms underlie the compound’s potential toxicity, and how can exposure risks be mitigated?

Fluorinated ammonium salts may release HF upon decomposition, causing dermal/respiratory irritation. Toxicity mechanisms include:

- Enzyme Inhibition : Fluoride ions disrupt metalloenzymes (e.g., phosphatases).

- Cellular Uptake : Ammonium ions may interfere with membrane potentials.

Mitigation involves:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.